Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the desired tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate can undergo several types of chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.
Substitution: Various halogenated compounds and bases.
Major Products Formed
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, some tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound, known for its presence in various bioactive molecules.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with potential neurological effects.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h4-5,8H,2-3,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOKPJWTQNFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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